5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c9-2-4-1-6(13)12-7(11-4)5(3-10-12)8(14)15/h1,3,10H,2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAHDMDWAGGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C(=O)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the fused pyrimidine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused ring system.
Introduction of Functional Groups: Chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like zinc chloride. Hydroxylation and carboxylation steps can be carried out using appropriate oxidizing agents and carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 5 serves as a reactive site for nucleophilic substitution. This reaction is critical for introducing diverse substituents:
*Typical yield observed in analogous reactions using POCl₃ for hydroxyl substitution .
Esterification/Amidation of Carboxylic Acid
The C-3 carboxylic acid undergoes standard derivatization:
-
Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters, improving membrane permeability.
-
Amide Formation : Couples with amines via EDCI/HOBt activation, creating bioactive analogs for kinase inhibition studies .
Cyclization Reactions
The hydroxyl group at position 7 participates in ring-forming reactions:
text7-OH → Intramolecular cyclization → Fused tetracyclic systems
Notably, heating with β-ketoesters in acetic acid yields pyrazolo[1,5-a]pyrimidine-fused γ-lactones through tandem Knoevenagel-cyclization .
Halogen Exchange Reactions
The chloromethyl group undergoes halogen substitution under specific conditions:
| Halide Source | Conditions | Resulting Halide | Application |
|---|---|---|---|
| NaBr | DMF, 120°C, 12h | Bromomethyl | Radiolabeling precursors |
| KI | Acetone, reflux, 6h | Iodomethyl | Click chemistry substrates |
Coordination Chemistry
The N-heterocyclic core acts as a ligand for metal complexes:
-
Forms stable complexes with Cu(II) and Zn(II) in ethanol/water mixtures
-
Demonstrated catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde)
Enzyme-Targeted Modifications
Structural analogs show targeted reactivity with biological macromolecules:
-
Kinase Inhibition : C-3 carboxylate forms salt bridges with ATP-binding pockets
-
DNA Intercalation : Planar pyrazolopyrimidine core stacks between base pairs (demonstrated via fluorescence quenching assays)
Key Stability Considerations
-
pH Sensitivity : Dechlorination occurs above pH 8.0 (aqueous NaOH)
This compound's reactivity profile makes it a valuable intermediate for developing antitumor agents, kinase inhibitors, and fluorescent probes. Recent advances in flow chemistry have improved yields in multi-step sequences using this scaffold by 15-20% compared to batch methods .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines.
| Compound | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 15.0 | |
| This compound | MCF-7 (Breast) | 12.0 |
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various biochemical pathways. Notably, it exhibits competitive inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive | 10.0 | |
| Xanthine Oxidase | Moderate Inhibition | 25.0 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis through a mitochondrial-dependent pathway, highlighting its promise as an anticancer drug.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
Key Structural Features :
- Position 3: Carboxylic acid group, which enhances solubility and serves as a hydrogen-bond donor/acceptor.
- Position 5 : Chloromethyl group, a reactive moiety that can undergo further derivatization (e.g., nucleophilic substitution).
- Position 7 : Hydroxyl group, contributing to polarity and hydrogen-bonding capabilities.
The carboxylic acid form is likely synthesized via hydrolysis of these esters.
Structural and Functional Group Variations
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives exhibit structural diversity, primarily at positions 5 and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
*Calculated for C₈H₆ClN₃O₃ (free acid form).
†Molecular formula inferred from .
Key Observations:
Position 5 Substituents: Chloromethyl: Unique to the target compound, this group offers reactivity for further functionalization (e.g., alkylation or coupling reactions). Fluorinated Groups (e.g., difluoromethyl, trifluoromethyl): Enhance metabolic stability and lipophilicity .
Position 7 Substituents :
- Hydroxyl : Increases solubility but may limit membrane permeability due to polarity.
- Halogens (Cl, F) : Electron-withdrawing effects modulate electronic properties and binding interactions.
- Aryl Groups (e.g., phenyl) : Improve lipophilicity and π-π stacking interactions with biological targets .
Position 3 Carboxylic Acid :
- A common feature across analogs, this group is critical for hydrogen bonding and mimicking natural substrates in enzyme inhibition (e.g., cathepsin K) .
Biological Activity
5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₉H₈ClN₃O₃
- Molar Mass : 241.63 g/mol
- CAS Number : 656818-50-7
- Density : 1.60 g/cm³ (predicted)
- pKa : 4.59 (predicted)
- Hazard Classification : Irritant .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile through a series of chemical transformations involving phosphorus oxychloride .
Antioxidant Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate these effects, showing that certain derivatives possess high radical scavenging abilities comparable to known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Compound X | 87.7% |
| Compound Y | 78.6% |
The introduction of specific substituents on the pyrazolo ring has been shown to enhance antioxidant activity, indicating a structure-activity relationship that could guide future modifications for improved efficacy .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential as an anticancer agent. Studies have demonstrated that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have been tested against human cancer cell lines with promising results indicating their role as pharmacophores in drug design .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress , leading to apoptosis in malignant cells.
- Modulation of signaling pathways associated with cell survival and proliferation.
Study on Antioxidant Activity
In a comparative study evaluating the antioxidant properties of various pyrazolo derivatives, this compound was found to exhibit a significant reduction in oxidative stress markers in vitro. The study employed various assays including DPPH and reducing power assays to quantify antioxidant capacity .
Anticancer Efficacy Study
Another study focused on the anticancer effects of this compound against breast cancer cell lines demonstrated that it significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Q & A
What are the primary synthetic routes for 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves cyclocondensation of aminopyrazole derivatives with electrophilic reagents, followed by functionalization. For example, 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (a precursor) is synthesized via reaction of 7-hydroxy derivatives with phosphorus oxychloride (POCl₃) under reflux conditions . Hydrolysis of the nitrile group to carboxylic acid can be achieved using acidic or basic conditions.
Methodological Optimization :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity.
- Catalysts : Lewis acids like AlCl₃ may enhance chlorination efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Crystallization from ethyl acetate/hexane mixtures yields high-purity products .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
A multi-technique approach is essential:
- X-ray Crystallography : Provides definitive proof of molecular geometry and intermolecular interactions (e.g., planar structure with C–H⋯N hydrogen bonding) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., hydroxypyrimidine protons at δ 8.5–9.0 ppm; chloromethyl CH₂ at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 273.68 for C₁₃H₈ClN₃O₂) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition?
Advanced Research Question
Experimental Design :
- Target Selection : Focus on cysteine proteases (e.g., cathepsins K/B) due to structural similarity to active pyrazolo[1,5-a]pyrimidine inhibitors .
- Assay Protocol :
- Inhibition Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K) in buffer (pH 5.5, 37°C).
- IC₅₀ Determination : Dose-response curves (0–100 µM) with triplicate measurements .
- Controls : Include E-64 (irreversible cysteine protease inhibitor) for validation.
Data Interpretation :
- Compare IC₅₀ values with known inhibitors (e.g., 5a: IC₅₀ ~25 µM for cathepsin K ).
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to catalytic sites .
What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Advanced Research Question
Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time).
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Structural Confirmation : Re-validate synthesized batches with NMR/XRD to rule out impurities .
Statistical Approaches : - Use ANOVA to assess inter-lab variability.
- Meta-analysis of published data to identify trends (e.g., substituent effects on potency) .
How can structure-activity relationship (SAR) studies be conducted to improve inhibitory potency?
Advanced Research Question
SAR Workflow :
Core Modifications : Replace chloromethyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions .
Carboxylic Acid Bioisosteres : Test ester or amide derivatives to improve membrane permeability .
Substituent Screening : Synthesize analogs with varied aryl/heteroaryl groups at position 7 and assess IC₅₀ shifts .
Key Parameters :
- LogP : Optimize for balance between solubility and cell penetration (target ~2–3).
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance electrophilic reactivity with catalytic cysteine residues .
What are critical factors in experimental design for crystallographic studies of this compound?
Advanced Research Question
Crystallization Optimization :
- Solvent Selection : Use ethyl acetate for slow evaporation to grow single crystals .
- Temperature : Maintain ambient conditions (20–25°C) to avoid thermal disorder.
Data Collection : - Synchrotron Radiation : Improves resolution for small-molecule crystals (e.g., λ = 0.7–1.0 Å).
- Data Refinement : SHELXL software for high-precision refinement; validate with R-factor (<5%) and electron density maps .
How can researchers address challenges in regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Advanced Research Question
Strategies :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to position 5 or 7 .
- Metal Catalysis : Use Pd-catalyzed cross-coupling for selective C–H activation at position 3 .
- Computational Guidance : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
